molecular formula C16H23NO6Si B8458526 2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]- CAS No. 73003-82-4

2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]-

Cat. No.: B8458526
CAS No.: 73003-82-4
M. Wt: 353.44 g/mol
InChI Key: GBCRPTRKSBIIKF-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]- is a useful research compound. Its molecular formula is C16H23NO6Si and its molecular weight is 353.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Pyrrolidinedione, 1-[3-[3-(trimethoxysilyl)propoxy]phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73003-82-4

Molecular Formula

C16H23NO6Si

Molecular Weight

353.44 g/mol

IUPAC Name

1-[3-(3-trimethoxysilylpropoxy)phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C16H23NO6Si/c1-20-24(21-2,22-3)11-5-10-23-14-7-4-6-13(12-14)17-15(18)8-9-16(17)19/h4,6-7,12H,5,8-11H2,1-3H3

InChI Key

GBCRPTRKSBIIKF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCOC1=CC=CC(=C1)N2C(=O)CCC2=O)(OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution containing 200 g of succinic anhydride, 218 g m-aminophenol and one liter of glacial acetic acid was heated at the boiling point for 16 hours in a reactor equipped with a mechanically driven stirrer and a water-cooled reflux condenser. The reaction mixture solidified upon cooling to ambient temperature. The solid was pulverized, washed with water to remove the acetic acid, then dried. The resultant m-succinimidophenol (105.1 g, 0.55 mole) together with 43.28 g of a 50% by weight aqueous solution of sodium hydroxide, 112 cc dimethylsulfoxide and 120 cc toluene were placed in a reactor equipped with a nitrogen inlet, water-cooled reflux condenser and Dean-Stark trap. The resultant mixture was heated to the boiling point for six hours under a nitrogen atmosphere to remove all of the water present by azeotropic distillation. The reaction mixture was then allowed to cool to about 75° C., at which time 109 g (0.56 mole) of 3-chloropropyl trimethoxysilane was added dropwise while the reaction mixture was stirred. Following completion of the addition the reaction mixture was heated at 115° C. for about 16 hours, following which the mixture was allowed to cool and was filtered to remove any solid material. The solvents were then removed under a pressure of about 15 mm of mercury at a temperature of about 60° C. The pressure was then reduced to 0.5 mm of mercury and the material boiling at 228° C. was collected. Analysis by vapor phase chromatography indicated that the purity of the product, a white solid, was greater than 98%. The infrared and nuclear magnetic resonance spectra of the product were consistent with the proposed structure.
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